molecular formula C15H20ClN7O B2518584 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 2034356-01-7

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No. B2518584
CAS RN: 2034356-01-7
M. Wt: 349.82
InChI Key: YTLGKRICWXOZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea is a chemical that appears to be related to various triazine and urea derivatives, which have been studied for their potential applications in medicine, particularly as anticancer agents. The structure of the compound suggests that it may have biological activity due to the presence of the triazine ring, known for its involvement in various biological processes, and the urea moiety, which is often seen in compounds with medicinal properties.

Synthesis Analysis

The synthesis of related triazine compounds can involve the reaction of dimethylcyanamide with phosphorus oxychloride complexes of tertiary amides, as seen in the formation of 1-chloro-1,3-bis(dimethylamino)-2-azapropenylium salts, which are precursors to 1,3,5-triazines . Although the specific synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, possibly involving a chloroethyl urea derivative as a starting material .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered heteroaromatic compound with three nitrogen atoms at the 1, 3, and 5 positions. This triazine ring is substituted with dimethylamino groups at the 4 and 6 positions, which could influence the electronic properties of the molecule and potentially its biological activity. The molecule also contains a urea moiety linked to a chlorophenyl group, which could be important for the compound's interaction with biological targets .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, such as the explosive reaction of sym-dichloro-bis(2,4,6-trichlorophenyl) urea with dimethyl sulfoxide, which yields various decomposition products . While this does not directly pertain to the compound , it highlights the reactivity of chlorinated urea derivatives under certain conditions. The triazine ring itself is known to participate in reactions with amidines to yield substituted triazines, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea are not explicitly provided in the papers. However, based on the properties of related compounds, it can be inferred that the compound may be soluble in organic solvents and could exhibit stability under physiological conditions. The presence of the triazine ring and the urea linkage suggests that the compound might have a moderate to high melting point and could form stable crystalline structures .

Scientific Research Applications

Applications in Agriculture

The compound is studied for its utility in agriculture, particularly for its role as an active ingredient in herbicides. Research on related triazinyl urea derivatives highlights their efficacy in controlling weed growth in crops like cotton. These studies focus on the phytotoxicity of such compounds to cotton, comparing their effects with other herbicides and examining factors like soil adsorption characteristics, leachability, and the influence on photosynthesis (Eshel, 1969; Davidson & McDougal, 1973).

Corrosion Inhibition

In the context of corrosion inhibition, certain triazinyl urea derivatives have been investigated for their potential to protect metals against corrosion, especially in acidic environments. Studies demonstrate the efficiency of these compounds in forming protective layers on metal surfaces, thus preventing corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial (Mistry et al., 2011).

Synthesis of New Chemical Entities

The versatility of triazinyl urea compounds is also evident in their use as precursors for synthesizing a wide range of heterocyclic compounds. Research demonstrates their reactivity and utility in forming new chemical structures, which could have applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These studies explore the conditions under which these reactions occur and the potential applications of the synthesized compounds (Matsuda et al., 1976).

properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN7O/c1-22(2)13-19-12(20-14(21-13)23(3)4)9-17-15(24)18-11-8-6-5-7-10(11)16/h5-8H,9H2,1-4H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLGKRICWXOZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.